molecular formula C18H18N2O2 B4470382 N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}benzamide

N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}benzamide

Cat. No.: B4470382
M. Wt: 294.3 g/mol
InChI Key: IKPZNOURCJQUMC-UHFFFAOYSA-N
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Description

N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}benzamide is a synthetic benzamide derivative intended for research use. Compounds within this chemical class are frequently investigated in medicinal chemistry for their potential as kinase inhibitors or as modulators of protein function, such as CFTR correctors and potentiators . The structure, featuring a benzamide core substituted with a cyclopropylcarbonylamino group, is common in the development of small molecule therapeutic agents. Researchers value this scaffold for its potential to interact with specific biological targets. Applications & Research Value: This compound is for laboratory research purposes only. It may be of interest to scientists in the fields of drug discovery and chemical biology. Potential areas of investigation could include, but are not limited to, screening for anticancer activity , studying ion channel regulation , or serving as a synthetic intermediate for further chemical derivatization. Its specific mechanism of action, binding affinity, and potency are subject to ongoing research and are not yet fully characterized. Disclaimer: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[3-(cyclopropanecarbonylamino)-4-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12-7-10-15(11-16(12)20-18(22)14-8-9-14)19-17(21)13-5-3-2-4-6-13/h2-7,10-11,14H,8-9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPZNOURCJQUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[(Cyclopropylcarbonyl)amino]-4-methylphenyl}benzamide typically involves the acylation of 4-methylbenzene-1,3-diamine with cyclopropylcarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microreactor technology allows for precise control over reaction conditions, leading to higher efficiency and reduced production costs .

Chemical Reactions Analysis

Types of Reactions: N-{3-[(Cyclopropylcarbonyl)amino]-4-methylphenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Substituted amides or esters.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}benzamide serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Biology

  • Biological Activity : Research indicates that this compound may exhibit antimicrobial and anticancer properties. Studies have investigated its mechanism of action, suggesting it interacts with specific molecular targets, potentially modulating enzyme activities or receptor functions.

Medicine

  • Therapeutic Potential : The compound is being explored as a potential therapeutic agent due to its unique reactivity and biological activity. It has been implicated in the development of treatments for various diseases, including cancer and inflammatory conditions.

Industry

  • Material Development : In industrial applications, this compound is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties for innovative applications.

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
ChemistryBuilding block for organic synthesisEnables the creation of complex molecules
BiologyAntimicrobial and anticancer activityPotential treatment options for infections and tumors
MedicineTherapeutic agent developmentTargeted therapies for various diseases
IndustryNew materials developmentInnovations in chemical processes

Case Studies

  • Anticancer Activity : A study investigated the effects of this compound on cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential as an anticancer agent.
  • Antimicrobial Properties : Research demonstrated that this compound exhibited activity against several bacterial strains, highlighting its potential use in developing new antimicrobial agents.
  • Enzyme Inhibition Studies : Investigations into the compound's ability to inhibit specific enzymes have shown promise in modulating metabolic pathways associated with disease states.

Mechanism of Action

The mechanism of action of N-{3-[(Cyclopropylcarbonyl)amino]-4-methylphenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Substituent Diversity at the Phenyl Ring

  • Cyclopropylcarbonyl vs. Quinazolinylamino (): The compound 3-(2-Cyanopropan-2-yl)-N-(3-((7-methoxyquinazolin-4-yl)amino)-4-methylphenyl)benzamide (CAS 942507-42-8) replaces the cyclopropylcarbonyl group with a 7-methoxyquinazolin-4-ylamino substituent. However, the larger aromatic system increases molecular weight (451.52 g/mol) and may reduce solubility compared to the cyclopropyl-containing target compound.
  • Bipyrimidinylamino and Trifluoromethyl Groups (): The compound N-[3-(4,5'-bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide introduces a bipyrimidinylamino group and a trifluoromethyl substituent. The trifluoromethyl group enhances hydrophobicity and metabolic stability, while the bipyrimidine moiety may enable dual hydrogen bonding, favoring interactions with nucleotide-binding domains .

Backbone Modifications

  • Piperidinecarboxamide vs. Benzamide ():
    The compound 1-(cyclopropylcarbonyl)-4-piperidinecarboxamide (CAS BBC/298) shares the cyclopropylcarbonyl group but replaces the benzamide backbone with a piperidinecarboxamide. This modification alters conformational flexibility and may shift selectivity toward enzymes like carbonic anhydrases .

Functional Group Additions

  • Triazolopyridine and Methoxy Groups (): 4-[(6-{3-[(2,2-dimethylpropyl)carbamoyl]phenyl}[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino]-3-methoxy-N-methylbenzamide incorporates a triazolopyridine core and a methoxy group.

Data Table: Structural and Physicochemical Comparison

Compound Name (CAS/ID) Molecular Formula Molecular Weight (g/mol) Key Substituents Notes
Target Compound C₁₈H₁₉N₂O₂* ~295.36 3-cyclopropylcarbonylamino, 4-methylphenyl, benzamide Hypothetical MW based on structure; cyclopropyl enhances stability .
3-(2-Cyanopropan-2-yl)-... (942507-42-8) C₂₇H₂₅N₅O₂ 451.52 7-methoxyquinazolin-4-ylamino, 2-cyanopropan-2-yl Higher MW, quinazoline enhances kinase affinity .
N-[3-(4,5'-bipyrimidin-2-ylamino)... C₃₀H₃₀F₃N₇O 585.60 Bipyrimidinylamino, trifluoromethyl, dimethylaminopyrrolidinylmethyl Trifluoromethyl improves metabolic stability .
1-(Cyclopropylcarbonyl)-4-piperidinecarboxamide (BBC/298) C₁₀H₁₆N₂O₂ 196.25 Cyclopropylcarbonyl, piperidinecarboxamide Backbone shift alters target selectivity .
4-[(6-{3-[(2,2-dimethylpropyl)... (1309681-91-1) C₃₃H₃₆N₆O₃ 564.68 Triazolopyridine, methoxy, 2,2-dimethylpropylcarbamoyl Triazolopyridine improves kinase binding .

*Hypothetical molecular formula and weight for the target compound, inferred from structural analysis.

Research Findings and Implications

  • Metabolic Stability: Cyclopropyl and trifluoromethyl groups are associated with reduced oxidative metabolism, as seen in and . The target compound’s cyclopropyl group may confer similar advantages .
  • Target Selectivity: Quinazoline () and triazolopyridine () substituents correlate with kinase inhibition. The target compound’s simpler benzamide backbone may favor broader target engagement.
  • Solubility: Methoxy and dimethylaminopyrrolidinyl groups () enhance aqueous solubility, whereas the target compound’s hydrophobic cyclopropyl may require formulation optimization.

Biological Activity

N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclopropylcarbonyl group linked to a benzamide moiety, which may impart unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{16}H_{18}N_{2}O, characterized by the following structural features:

  • Cyclopropylcarbonyl group : This unique structure can influence the compound's binding affinity to biological targets.
  • Benzamide moiety : Commonly associated with various biological activities, including anticancer and anti-inflammatory effects.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropylcarbonyl group is believed to enhance the compound's binding affinity, potentially modulating the activity of target proteins involved in disease pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study screening various compounds for their effects on multicellular spheroids identified this compound as a promising candidate for further investigation due to its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has been explored for its anti-inflammatory potential. Similar compounds have shown efficacy in reducing inflammation through inhibition of key inflammatory pathways, making this compound a candidate for treating inflammatory diseases .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

StudyFindings
Walid Fayad et al. (2019)Identified novel anticancer compounds through drug library screening; highlighted the importance of structural modifications in enhancing biological activity .
Xia et al. (2022)Demonstrated significant cell apoptosis induced by structurally similar compounds with IC50 values indicating potent antitumor activity .
Research on VEGFR InhibitionSimilar benzamide derivatives have been studied for their role as inhibitors of vascular endothelial growth factor receptors (VEGFR), which are critical in cancer progression .

Q & A

Basic: What are the recommended synthetic strategies for N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}benzamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Amide bond formation between 3-amino-4-methylphenyl derivatives and cyclopropanecarbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Coupling reactions using activating agents like HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) in acetonitrile to improve yield .
  • Optimization of solvent systems (e.g., DCM, acetone, or MeOH) to balance reactivity and solubility .
    Key intermediates should be purified via column chromatography or recrystallization to ensure purity before proceeding to subsequent steps.

Basic: How to purify intermediates during synthesis?

Methodological Answer:

  • Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) is effective for separating polar intermediates .
  • Recrystallization from ethanol or acetone-water systems is recommended for crystalline intermediates .
  • HPLC with C18 columns and acetonitrile/water mobile phases can resolve closely related impurities, especially for final product purification .

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for characteristic peaks:
    • Amide protons (δ 8.8–9.5 ppm) and cyclopropyl CH2_2 (δ 1.0–1.5 ppm) .
    • Aromatic protons (δ 6.4–7.9 ppm) and methyl groups (δ 2.4 ppm) .
  • FT-IR : Confirm carbonyl stretches (C=O at 1680–1660 cm1^{-1}) and N-H bending (3320 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z 509.01 for related benzamides) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Modify substituents : Replace the cyclopropyl group with other acyl moieties (e.g., methyl, trifluoromethyl) to assess steric/electronic effects on bioactivity .
  • Functional group masking : Temporarily protect the amide nitrogen to evaluate its role in receptor binding .
  • Use docking simulations : Compare binding affinities with target proteins (e.g., kinases) using software like AutoDock Vina .

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Reagent stoichiometry : Use 1.2 equivalents of cyclopropanecarbonyl chloride to drive amidation to completion .
  • Temperature control : Conduct reactions at 0–5°C to minimize side reactions (e.g., hydrolysis) during acyl chloride addition .
  • Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate coupling reactions .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Validate assay conditions : Compare results across standardized protocols (e.g., IC50_{50} measurements under identical pH and temperature) .
  • Control for impurities : Re-test compounds with ≥98% purity (via HPLC) to exclude confounding effects from byproducts .
  • Statistical analysis : Apply multivariate regression to isolate variables (e.g., solvent residues, crystal polymorphisms) affecting bioactivity .

Advanced: What advanced analytical methods characterize crystallinity and stability?

Methodological Answer:

  • X-ray crystallography : Determine crystal packing and hydrogen-bonding networks (e.g., amide N-H···O interactions) .
  • DSC/TGA : Assess thermal stability by measuring melting points (DSC) and decomposition temperatures (TGA) .
  • Dynamic vapor sorption (DVS) : Study hygroscopicity to inform storage conditions .

Advanced: How to identify biological targets for this compound?

Methodological Answer:

  • Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
  • Kinase profiling : Screen against panels of 100+ kinases to identify inhibition hotspots .
  • Metabolomic profiling : Use LC-MS to track metabolite changes in treated cell lines, linking activity to pathways .

Advanced: What are its applications in material science?

Methodological Answer:

  • Liquid crystals : Incorporate into mesogenic phases to study effects of the cyclopropyl group on phase transitions .
  • Polymer additives : Evaluate its plasticizing efficiency in polyamide matrices via tensile testing .
  • Electron-deficient motifs : Exploit the benzamide core in organic semiconductors for charge transport studies .

Advanced: How to conduct comparative studies with analogs?

Methodological Answer:

  • Synthesize analogs : Replace the 4-methylphenyl group with halogenated or nitro-substituted variants .
  • Benchmark properties : Compare logP (via shake-flask method), solubility (UV-Vis in PBS), and bioavailability (Caco-2 permeability assays) .
  • Cross-correlate data : Use heatmaps to visualize trends between substituent electronegativity and bioactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}benzamide
Reactant of Route 2
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N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}benzamide

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